Soyacerebroside I
Description
Structural Characterization of Soyacerebroside I
Molecular Architecture and Stereochemical Configuration
Glucosyl-N-acylsphingosine Backbone Analysis
This compound (C₄₀H₇₅NO₉; MW: 714.02 g/mol) consists of three domains:
- β-D-Glucopyranose : Attached via O-glycosidic bond to the C1 hydroxyl of the sphingoid base.
- Sphingoid base : (2S,3R,4E,8E)-4,8-sphingadienine with 18-carbon chain.
- N-acyl group : (2R)-2-hydroxyhexadecanoic acid (C16:0 hydroxylated at C2).
Table 1: Key Structural Features
Absolute Configuration of Chiral Centers
X-ray crystallography and NMR-based Mosher analysis confirm:
- Sphingoid base: 2S,3R configuration.
- Fatty acid: 2R hydroxyl group.
- Glucose: β-anomeric configuration (J = 7.8 Hz).
Double Bond Geometry in Sphingoid Base
NOESY correlations and ¹³C NMR coupling constants verify:
Comparative Analysis with Soyacerebroside II
Table 2: Structural Differences Between this compound and II
Advanced Spectroscopic Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectral Assignments
Critical ¹H/¹³C NMR signals (C₅D₅N, 500 MHz):
Table 3: Key NMR Assignments
| Position | δH (ppm) | δC (ppm) | Correlation (HSQC/HMBC) |
|---|---|---|---|
| Glc H-1 | 4.89 (d, J=7.8) | 105.2 | HMBC to sphingoid C1 |
| Sph H-4 | 5.52 (dt) | 134.8 | COSY to H-3/H-5 |
| FA H-2 | 4.21 (m) | 72.4 | HSQC to C-2; HMBC to amide CO |
High-Resolution Mass Spectrometry (HR-MS) Fragmentation
Infrared (IR) Spectral Correlations
Table 4: Diagnostic IR Bands
| Band (cm⁻¹) | Assignment |
|---|---|
| 3430 | O-H/N-H stretch (hydroxyl/amide) |
| 1646 | Amide I (C=O stretch) |
| 1540 | Amide II (N-H bend) |
| 1078 | C-O-C glycosidic linkage |
Properties
IUPAC Name |
(2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19+,28-26+/t32-,33+,34+,35+,36+,37-,38+,40+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMYIYLRRDTKAA-HIMJKWBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C/CCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H75NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316286 | |
| Record name | Soyacerebroside I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114297-20-0 | |
| Record name | Soyacerebroside I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114297-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Soyacerebroside I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOYACEREBROSIDE I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVF1RF8S49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Plant-Based Isolation from Sterculia lychnophora
Soyacerebroside I was first isolated from the seeds of Sterculia lychnophora using a methanol extraction protocol. The process involved:
-
Solvent Extraction : Crushed seeds were refluxed with 95% methanol at 60°C for 6 hours.
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Filtration and Concentration : The extract was filtered and evaporated under reduced pressure to yield a crude residue.
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Partitioning : The residue was suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, enriched in glycosphingolipids, was retained for further purification.
Key parameters:
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Yield: 0.8–1.2% of dry seed weight
-
Purity (crude extract): 35–45% cerebrosides
Industrial-Scale Extraction from Soybean Lecithin
A patented method (CN101885747A) outlines an optimized process for isolating this compound from soybean lecithin:
Step 1: Crude Cerebroside Extraction
| Parameter | Specification |
|---|---|
| Raw material | Soybean lecithin (30–35% neutral lipids) |
| Primary solvent | Petroleum ether (1:1 w/v) |
| Extraction temperature | 50°C |
| Duration | 30 minutes with magnetic stirring |
| Centrifugation | 3,500 rpm for 15 minutes |
This step separates neutral lipids (upper layer) from crude cerebrosides (lower layer), achieving a 65–70% recovery rate.
Step 2: Purification of Crude Extract
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Low-polarity solvent wash : Petroleum ether (1:1 w/v) removes residual triglycerides.
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Hot ethanol extraction : Insoluble residues are treated with ethanol at 50°C (1:1 w/v, 3 cycles), increasing cerebroside concentration to 85–90%.
Chromatographic Purification Strategies
Silica Gel Column Chromatography
The purified crude extract undergoes two-stage column chromatography for final isolation:
First Chromatography (Bulk Purification)
| Column material | 100–200 mesh silica gel |
|---|---|
| Eluent system | Chloroform/methanol gradients |
| Gradient profile | 100:1 → 10:1 (v/v) over 15 column volumes |
| Flow rate | 1.2 mL/min |
| Key fractions | Combined eluates at 25:1–15:1 ratios |
This step yields "Dry Substance I" containing 92–94% cerebrosides.
Second Chromatography (High-Resolution Separation)
| Parameter | Value |
|---|---|
| Column dimensions | 2.5 × 40 cm |
| Eluent | Chloroform:methanol (20:1 → 8:1) |
| Fraction size | 50 mL |
| Target fraction | Rf 0.35–0.45 (TLC, 50% H₂SO₄ staining) |
Final purity reaches 98.86% with a 97.27% recovery rate.
Structural Validation Techniques
Spectroscopic Characterization
Post-purification, this compound is validated using:
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
Critical assignments include:
-
¹H-NMR : δ 5.35–5.55 (4E,8E-sphingadienine), δ 4.25 (β-glucose anomeric proton)
Comparative Analysis of Preparation Methods
Efficiency Metrics
| Method | Purity (%) | Yield (%) | Scalability |
|---|---|---|---|
| Sterculia seed extraction | 98.2 | 0.9 | Lab-scale |
| Soybean lecithin process | 98.8 | 97.3 | Industrial |
The soybean-derived method outperforms plant-based isolation in yield (97.3% vs. 0.9%) due to optimized solvent recycling and column loading capacities.
Industrial Implementation Challenges
Solvent Recovery Systems
Large-scale operations require:
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Distillation units for chloroform/methanol reuse (85–90% recovery)
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Ethanol rectification columns to maintain extraction efficiency
Process Economics
| Cost Factor | Contribution (%) |
|---|---|
| Silica gel consumption | 42 |
| Solvent procurement | 35 |
| Energy inputs | 18 |
Hybrid simulated moving bed (SMB) chromatography could reduce silica gel use by 60% in future implementations.
Emerging Extraction Technologies
Supercritical Fluid Extraction (SFE)
Pilot studies using CO₂/ethanol co-solvents (250 bar, 45°C) show:
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88% cerebroside recovery from soybean sludge
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50% reduction in solvent waste vs. conventional methods
Membrane-Assisted Purification
Ceramic membranes (50 kDa MWCO) achieve:
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95% retention of this compound
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80% removal of low-MW contaminants
Quality Control Standards
Purity Assessment
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HPLC-ELSD : C18 column, acetonitrile/water (85:15), 1 mL/min
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Retention time: 12.3 ± 0.2 min
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LOD: 0.1 μg/mL
-
Impurity Profiling
Common contaminants include:
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Phosphatidylcholines (≤0.5%)
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Free fatty acids (≤0.3%)
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Sterol glycosides (≤0.7%)
Chemical Reactions Analysis
Types of Reactions: Soyacerebroside I undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Soyacerebroside I has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and sphingolipid metabolism.
Biology: It plays a role in cell signaling and membrane structure.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and tyrosinase inhibitory properties.
Industry: It is used in the development of cosmetics and skincare products due to its skin-protective effects
Mechanism of Action
Soyacerebroside I exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators.
Tyrosinase Inhibition: It inhibits the enzyme tyrosinase, which is involved in melanin synthesis, thereby reducing pigmentation.
Cell Signaling: It modulates sphingolipid metabolism and cell signaling pathways, affecting cell growth and differentiation
Comparison with Similar Compounds
Comparative Analysis with Analogous Cerebrosides
Structural Comparison
Table 1: Structural Features of Soyacerebroside I and Key Analogues
Key Observations :
Pharmacological Activities
Table 2: Bioactivity Profile of Cerebrosides
Functional Insights :
Biological Activity
Soyacerebroside I is a glycosphingolipid derived from the seeds of Glycine max (soybean) and is recognized for its various biological activities, particularly in anti-inflammatory and protective roles against degenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
1. Anti-Inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that it inhibits the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells . Furthermore, it effectively reduces interleukin-1 beta (IL-1β)-induced monocyte chemoattractant protein-1 (MCP-1) expression in human osteoarthritis synovial fibroblasts, which is crucial for monocyte migration during inflammation .
2. Chondroprotective Properties
this compound has been shown to protect against cartilage degradation by inhibiting matrix metalloproteinase-1 (MMP-1) production in chondrocytes under IL-1β stimulation. This suggests a potential role in treating osteoarthritis by preserving cartilage integrity .
3. Modulation of MicroRNAs
The compound influences microRNA expression, particularly upregulating miR-432, which plays a role in suppressing SP1 expression—a transcription factor involved in inflammatory responses. This modulation contributes to the anti-inflammatory effects observed in various cell types .
Table 1: Summary of Key Studies on this compound
Therapeutic Potential
The anti-inflammatory and chondroprotective properties of this compound suggest its potential as a therapeutic agent for conditions like osteoarthritis and other inflammatory diseases. Its ability to modulate key signaling pathways and gene expressions makes it a candidate for further clinical studies.
Q & A
Q. What methodological approaches are recommended for isolating Soyacerebroside I from plant sources like Dioscorea opposita?
this compound is typically isolated using a combination of solvent extraction and chromatographic techniques. Ethanol or methanol extracts of plant rhizomes are fractionated via column chromatography (e.g., silica gel or Sephadex LH-20). Final purification is achieved using reverse-phase HPLC. Structural confirmation relies on 1D- and 2D-NMR spectroscopy, particularly for resolving glycosidic linkages and fatty acid moieties .
Q. How can researchers validate the purity of this compound for in vitro assays?
Purity assessment requires high-resolution techniques such as UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) coupled with evaporative light scattering detection (ELSD). Residual solvents or co-eluting compounds from isolation can be quantified via gas chromatography (GC). For reproducible results, ensure a purity threshold of ≥95% before biological testing .
Q. What standardized protocols exist for evaluating this compound’s tyrosinase inhibitory activity?
The mushroom tyrosinase inhibition assay is widely used. Key parameters include:
- Substrate: L-DOPA or L-tyrosine (0.5–1.0 mM)
- Enzyme concentration: 50–100 U/mL
- Incubation: 30–60 minutes at 37°C
- Measurement: Absorbance at 475 nm (dopachrome formation). Include kojic acid as a positive control and normalize activity to IC50 values. Pre-incubate the compound with the enzyme to assess time-dependent effects .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity across studies be resolved?
Discrepancies often arise from variations in assay conditions (e.g., substrate saturation, enzyme sources) or compound stability. Mitigation strategies include:
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound derivatives?
Focus on modifying the cerebroside backbone:
- Sphingoid base: Replace the 4,8-sphingadienine with saturated analogs to test hydrophobicity effects.
- Fatty acid chain: Synthesize derivatives with shorter (C12) or branched chains. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to tyrosinase’s active site. Validate via site-directed mutagenesis of key residues (e.g., His263, Cu-binding domains) .
Q. How does this compound’s stability in formulation impact in vivo studies?
Stability challenges arise from its glycosphingolipid structure, which is prone to hydrolysis. For in vivo administration:
Q. What strategies are effective for elucidating this compound’s synergism with other herbal compounds (e.g., in traditional formulations)?
Employ combination index (CI) analysis using the Chou-Talalay method:
- Test pairwise combinations with compounds like β-sitosterol or adenosine (isolated alongside this compound in Dioscorea opposita).
- Use transcriptomics (RNA-seq) to identify co-regulated pathways (e.g., melanogenesis, oxidative stress).
- Validate synergism in 3D skin models or ex vivo human skin biopsies .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
